3-(5-Nitrofurfurylideneamino)hydantoic acid

Descripción general

Descripción

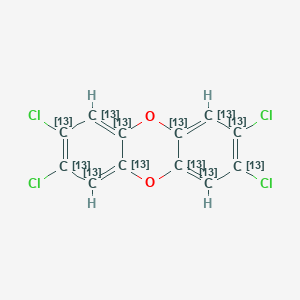

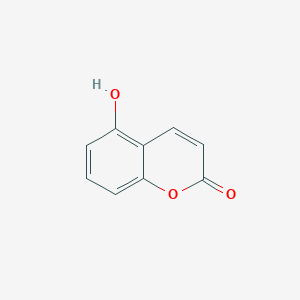

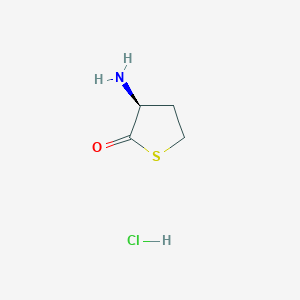

3-(5-Nitrofurfurylideneamino)hydantoic acid, also known as Nitrofurantoin Related Compound A, is a derivative of 5-Nitro-2-furfural . It has the empirical formula C8H8N4O6 and a molecular weight of 256.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .Aplicaciones Científicas De Investigación

Analytical Chemistry

- HPLC Analysis : 3-(5-Nitrofurfurylideneamino)hydantoic acid, an impurity derived from nitrofurantoin, can be analyzed using reversed-phase high-performance liquid chromatography (HPLC). This method is effective in detecting concentrations of the impurity in various commercial oral suspensions (Juenge, Kreienbaum, & Gurka, 1985).

Biochemical Research

- Bacterial Degradation : The degradation of 1-(5-nitrofurfurylideneamino)-2-imidazolidinone by Escherichia coli suggests a metabolic pathway where the aminofuran analogue is not an intermediate in this process. This research contributes to our understanding of bacterial metabolism and degradation pathways (Gavin, Ebetino, Freedman, & Waterbury, 1966).

Drug Development and Chemistry

- Hydantoin Derivatives Research : Hydantoins like this compound are seen as significant scaffolds in medicinal chemistry. Their potential for forming hybrids with other molecules and their role in the synthesis of non-natural amino acids and medical applications are areas of ongoing research (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Photoreactivity Studies

- Photochemical Instability : Research using the CNDO/S quantum-chemical method indicates that 1-(5-Nitro-2-furfurylideneamino)hydantoin is photochemically unstable. This insight is crucial for understanding the photoreactivity of such compounds and their potential applications or limitations in various fields (Luzhkov, 1979).

Antibacterial Research

- Antibacterial Activity : Nitrofurantoin analogues, including compounds related to this compound, have been studied for their antibacterial properties. These studies contribute to the development of new antibacterial agents and understanding the mechanisms of action against various bacterial strains (Hassan, Moustafa, Morsy, Abdou, & Hafez, 2020).

Carcinogenicity Research

- Carcinogenicity Studies : Some studies have investigated the carcinogenic activity of 5-nitrofuran derivatives, including this compound. These studies are vital for understanding the potential risks associated with the use of such compounds (Morris, Price, Lalich, & Stein, 1969).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYZARAFMQWNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213885 | |

| Record name | 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63981-22-6 | |

| Record name | 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of 3-(5-Nitrofurfurylideneamino)hydantoic acid in nitrofurantoin oral suspensions a concern?

A1: While the research paper primarily focuses on the analytical method for detecting this impurity, the presence of this compound in nitrofurantoin oral suspensions raises concerns about potential unintended biological effects. The paper demonstrates that this impurity forms from nitrofurantoin in the presence of citrate buffer, a common excipient in the formulation. [] This conversion suggests potential instability of the drug product and highlights the need to monitor and control impurity levels. Further research is needed to fully understand the toxicological profile and potential risks associated with this compound exposure.

Q2: What analytical techniques were used to identify and quantify this compound?

A2: The researchers utilized a multi-faceted approach to characterize and quantify the impurity:

- Reversed-phase high-performance liquid chromatography (HPLC): This method enabled separation and quantification of both nitrofurantoin and this compound in the oral suspensions. []

- Synthesis and Characterization: To confirm the identity of the impurity, the researchers synthesized this compound and characterized it using various techniques:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)